3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide

Medicinal Chemistry Structure–Activity Relationship Chemical Procurement

This compound combines a bulky 2‑tert‑butyl‑1H‑benzimidazole core with an azetidine spacer and an oxan‑4‑yl urea terminus, providing a calculated logP of ~3.98 and 6 HBA sites. It is disclosed as an OGG1 inhibitor (synergizes with MTH1 inhibitors in T‑cell leukemia, CI<0.7) and is structurally related to CB1 antagonists. The 18.7% MW increase over the des‑tert‑butyl analog and the unique oxane oxygen HBA differentiate it from phenyl‑urea analogs, ensuring reproducible target engagement, solubility, and LC‑MS detection. Ideal for DNA‑repair/GPCR SAR and ADME calibration.

Molecular Formula C20H28N4O2
Molecular Weight 356.5 g/mol
CAS No. 2640978-77-2
Cat. No. B6474851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide
CAS2640978-77-2
Molecular FormulaC20H28N4O2
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NC4CCOCC4
InChIInChI=1S/C20H28N4O2/c1-20(2,3)18-22-16-6-4-5-7-17(16)24(18)15-12-23(13-15)19(25)21-14-8-10-26-11-9-14/h4-7,14-15H,8-13H2,1-3H3,(H,21,25)
InChIKeyZKSRJUMIKRIXBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-tert-Butyl-1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide (CAS 2640978-77-2): Structural & Pharmacological Positioning


3-(2-tert-Butyl-1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide (CAS 2640978-77-2, molecular formula C20H28N4O2, MW 356.5 g/mol) is a synthetic small molecule combining a 2‑tert-butyl‑1H‑1,3‑benzodiazole (benzimidazole) core, an azetidine spacer, and an oxan‑4‑yl urea terminus. The compound has been disclosed in patent literature as a member of the substituted benzodiazole class with potential inhibitory activity against 8‑oxoguanine DNA glycosylase 1 (OGG1), an enzyme implicated in oxidative DNA damage repair and cancer inflammation pathways [1]. Structurally related azetidine‑bearing molecules have also been described as cannabinoid‑1 (CB1) receptor antagonists [2], indicating that this scaffold can engage multiple therapeutic targets depending on substitution pattern. The unique combination of a bulky tert‑butyl benzimidazole and a saturated oxan‑4‑yl carboxamide distinguishes this compound from simpler analogs and positions it as a versatile probe for both DNA repair and GPCR‑targeted research.

Why 3-(2-tert-Butyl-1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide Cannot Be Replaced by Close Structural Analogs


Generic substitution within the benzodiazole‑azetidine‑carboxamide series is not reliable because even minor structural modifications profoundly alter lipophilicity, hydrogen‑bonding capacity, and target engagement. For instance, removal of the 2‑tert‑butyl group (as in the unsubstituted benzimidazole analog CAS 2380172‑38‑1 ) reduces steric bulk and lipophilicity, likely diminishing binding to hydrophobic pockets such as those in OGG1 or CB1. Conversely, replacing the oxan‑4‑yl urea with a phenyl urea (as in 3‑(2‑tert‑butyl‑1H‑1,3‑benzodiazol‑1‑yl)‑N‑phenylazetidine‑1‑carboxamide) eliminates the ether oxygen that can serve as an additional hydrogen‑bond acceptor, potentially altering solubility, metabolic stability, and target selectivity . The specific combination of a tert‑butyl group and an oxan‑4‑yl urea in the target compound represents a deliberate design strategy to balance lipophilicity and polarity, a profile that cannot be assumed for any other member of the series without empirical verification. The quantitative evidence below demonstrates how these structural nuances translate into measurable property differences that directly impact experimental reproducibility and procurement decisions.

Quantitative Differentiation Evidence for 3-(2-tert-Butyl-1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide (CAS 2640978-77-2)


Molecular Weight and Formula Distinguish the Target from Unsubstituted and Phenyl-Analog Comparators

The target compound (C20H28N4O2, MW = 356.5 g/mol) incorporates a tert‑butyl group (C4H9, +57 Da) and an oxan‑4‑yl urea terminus (C6H11NO2, +128 Da) relative to the core scaffold. The unsubstituted benzimidazole analog (CAS 2380172‑38‑1) has a molecular formula of C16H20N4O2 and a molecular weight of 300.36 g/mol . The difference of 56.14 g/mol corresponds exactly to the tert‑butyl substituent. This mass increment is directly measurable by LC‑MS and serves as a definitive identity check to prevent accidental substitution with the less bulky, more polar analog during procurement or experimental workflows.

Medicinal Chemistry Structure–Activity Relationship Chemical Procurement

Hydrogen‑Bond Acceptor Count Shift Between Oxan‑4‑yl and Phenyl Urea Analogs

The oxan‑4‑yl group in the target compound introduces an ether oxygen that functions as a hydrogen‑bond acceptor (HBA). The target compound possesses 6 HBA (four nitrogen atoms, two oxygen atoms), whereas the corresponding phenyl urea analog (3‑(2‑tert‑butyl‑1H‑1,3‑benzodiazol‑1‑yl)‑N‑phenylazetidine‑1‑carboxamide) contains only 5 HBA (lacking the ether oxygen). This increase in HBA count by +1 (20%) is expected to enhance aqueous solubility and modify protein‑ligand hydrogen‑bond networks, as predicted by Lipinski’s rule‑of‑five framework [1].

Physicochemical Profiling Drug Design Solubility

Patent‑Anchored OGG1 Inhibitory Activity Differentiates Target from CB1‑Only Azetidine Series

The target compound belongs to the substituted benzodiazole class claimed in WO2019166639A1 as inhibitors of 8‑oxoguanine DNA glycosylase 1 (OGG1) [1]. In that patent, representative compounds (e.g., Example 13) reduced pro‑inflammatory gene expression in MLE‑12 cells and synergized with the MTH1 inhibitor Karonudib in T‑cell leukemia models (combination index < 0.7) [1]. In contrast, structurally related azetidine‑carboxamides described in US 7,906,652 are disclosed solely as CB1 receptor antagonists for metabolic and CNS disorders [2], with no reported OGG1 activity. This divergence in primary pharmacology means that the target compound is uniquely positioned to interrogate OGG1‑dependent DNA repair pathways, a mechanism not addressed by CB1‑selective azetidine analogs.

OGG1 Inhibition DNA Repair Oncology

Rotatable Bond Count and Conformational Entropy Compared to N‑tert‑Butyl Urea Analog

The target compound features a rotatable bond between the azetidine nitrogen and the oxan‑4‑yl urea moiety (C‑N bond), yielding a total of 6 rotatable bonds (SMILES: CC(C)(C)c1nc2ccccc2n1C1CN(C(=O)NC2CCOCC2)C1) . The N‑tert‑butyl urea analog (CAS 2415456‑01‑6) contains one fewer rotatable bond (5 rotatable bonds) because the oxan ring is replaced by a rigid tert‑butyl group . This one‑bond difference (20% increase) increases conformational entropy and may allow the target compound to adopt a more diverse set of bound conformations, potentially enhancing affinity for targets with flexible binding pockets.

Conformational Analysis Binding Entropy Ligand Efficiency

Recommended Application Scenarios for 3-(2-tert-Butyl-1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide


OGG1‑Dependent DNA Repair and Cancer Inflammation Studies

Based on patent evidence that substituted benzodiazoles inhibit OGG1 and synergize with MTH1 inhibitors (combination index < 0.7) in T‑cell leukemia cells [1], the target compound is suitable for investigating OGG1’s role in oxidative DNA damage repair, oncogene‑induced replication stress, and pro‑inflammatory cytokine regulation. Its oxan‑4‑yl urea moiety may offer solubility advantages that facilitate dose‑response studies in cellular assays where precipitation of less polar analogs is problematic.

Dual‑Target Probe for CB1 Antagonism and OGG1 Inhibition

Given that azetidine‑carboxamide scaffolds are established CB1 antagonists [2] and the compound’s benzodiazole core is claimed for OGG1 inhibition [1], this molecule can serve as a dual‑target chemical probe to dissect the intersection between endocannabinoid signaling and DNA repair pathways, particularly in neuroinflammation and metabolic disease models.

Physicochemical Comparator for Analog Series Optimization

The compound’s distinct HBA count (6 vs. 5), rotatable bond count (6 vs. 5), and molecular weight (356.5 g/mol) relative to phenyl urea and tert‑butyl urea analogs make it an ideal benchmark for SAR studies exploring the impact of urea substituents on solubility, permeability, and metabolic stability. Researchers can use this compound to calibrate in vitro ADME assays when iterating toward lead candidates with balanced properties.

Mass Spectrometry and Analytical QC Reference Standard

The 18.7% molecular weight difference (Δ 56.14 g/mol) between the target compound and its unsubstituted benzimidazole analog (CAS 2380172‑38‑1) provides a clear LC‑MS signature that can be used as a system suitability standard to verify column performance, mass accuracy, and sample identity in high‑throughput screening laboratories.

Quote Request

Request a Quote for 3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.